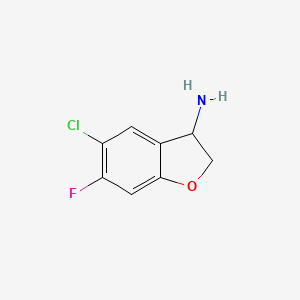

5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

Description

5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1273648-88-6) is a halogenated dihydrobenzofuran derivative with the molecular formula C₈H₇ClFNO and a molecular weight of 187.6 g/mol . The compound features a 2,3-dihydrobenzofuran core substituted with chlorine at position 5, fluorine at position 6, and an amine group at position 3. It is primarily used in laboratory research, with Biosynth listing 5g and 10g quantities as discontinued, though technical inquiries for availability are encouraged .

Properties

Molecular Formula |

C8H7ClFNO |

|---|---|

Molecular Weight |

187.60 g/mol |

IUPAC Name |

5-chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C8H7ClFNO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2 |

InChI Key |

ACTPJNVSXJBPTF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC(=C(C=C2O1)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps:

Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor, such as a 2-hydroxyphenyl derivative, under acidic or basic conditions to form the benzofuran ring.

Halogenation: The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), while fluorination can be carried out using reagents like hydrogen fluoride (HF) or fluorine gas (F₂).

Amination: The final step involves the introduction of the amine group at the 3-position of the benzofuran ring. This can be achieved through nucleophilic substitution reactions using amine sources such as ammonia (NH₃) or primary amines.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

Oxidation: Formation of benzofuran-3-one derivatives.

Reduction: Formation of dihydrobenzofuran derivatives.

Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.

Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine , differing in halogen substitution patterns, core heterocycles, or salt forms.

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS: 1803595-03-0)

- Molecular Formula: C₆H₁₁ClF₃NO₂ (as reported; discrepancies noted below)

- Molecular Weight: Not explicitly stated, but calculated formula suggests ~250 g/mol (assuming HCl salt)

- Key Differences: Bromine replaces chlorine at position 5. Exists as a hydrochloride salt, enhancing solubility in polar solvents.

6-Bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride (EN300-754961)

- Molecular Formula: C₈H₉BrClNO

- Molecular Weight : 250.52 g/mol

- Key Differences: Bromine at position 6 (vs. fluorine in the target compound). No fluorine substitution; chlorine is part of the hydrochloride salt. Higher molecular weight due to bromine and additional hydrogens .

5-Bromo-6-chloro-3-nitropyridin-2-amine (CAS: 1335057-22-1)

- Molecular Formula : C₅H₃BrClN₃O₂

- Molecular Weight : 252.46 g/mol

- Key Differences :

Comparative Analysis Table

Key Research Findings and Implications

Halogen Effects: Bromine’s larger atomic radius (vs. Fluorine’s electronegativity enhances electronic effects, influencing reactivity . Substitution at position 6 (e.g., bromine vs. fluorine) may modulate solubility and metabolic stability.

Salt Forms :

- Hydrochloride salts (e.g., 5-bromo-6-fluoro analog) improve aqueous solubility, critical for biological testing .

Structural Diversity :

- Pyridine derivatives (e.g., 5-bromo-6-chloro-3-nitropyridin-2-amine) demonstrate the impact of heterocycle choice on physicochemical properties, such as nitro group-induced polarity .

Biological Activity

5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a compound of interest due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on various studies and research findings.

- Molecular Formula : C₈H₇ClFNO

- Molecular Weight : 173.60 g/mol

- CAS Number : 1273648-88-6

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial and anticancer properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Listeria monocytogenes | 16 μg/mL |

These results suggest that the compound may be effective in treating infections caused by these bacteria, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

The compound also demonstrates antifungal properties. In vitro studies have shown that it inhibits the growth of several fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 μg/mL |

| Aspergillus niger | 50 μg/mL |

| Cryptococcus neoformans | 8 μg/mL |

These findings indicate its potential use in treating fungal infections, particularly those resistant to conventional therapies .

Anticancer Activity

Preliminary studies have suggested that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation in vitro.

Case Study : In a study involving breast cancer cell lines, the compound demonstrated a significant reduction in cell viability at concentrations as low as 10 μM, indicating its potential as an anticancer agent .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the presence of halogen substituents enhances its reactivity and interaction with biological targets, leading to its observed antimicrobial and anticancer effects .

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed for preparing 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine?

- Methodological Answer: Synthesis typically involves halogenation followed by cyclization and amination. For halogenated dihydrobenzofuran-amines, a two-step approach is often used:

Halogenation: Introduce chloro and fluoro groups onto a benzene precursor using directed ortho-metalation (DoM) or electrophilic substitution, ensuring regioselectivity.

Ring closure: Form the dihydrobenzofuran core via acid-catalyzed cyclization of a substituted diol or epoxide.

Amination: Introduce the amine group via reductive amination or nucleophilic substitution. Related compounds (e.g., 6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride in ) often use hydrochloride salts to stabilize the amine .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer: A combination of techniques is critical:

- NMR spectroscopy: H and C NMR identify substituent positions (e.g., distinguishing chloro/fluoro aromatic protons).

- Mass spectrometry (HRMS): Validates molecular formula (e.g., CHClFNO for the target compound).

- Elemental analysis: Confirms purity and stoichiometry.

- X-ray crystallography: Resolves stereochemistry, as demonstrated for (3R)-2,3-dihydro-1-benzofuran-3-amine in .

Q. What purification methods are effective for isolating this amine?

- Methodological Answer:

- Recrystallization: Use polar solvents (e.g., ethanol/water) to exploit solubility differences.

- Column chromatography: Neutral alumina or silica gel with eluents like ethyl acetate/hexane (adjust polarity based on substituent effects).

- Salt formation: Hydrochloride salts (common in dihydrobenzofuran-amines, as in ) improve crystallinity and stability .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence reactivity in downstream reactions?

- Methodological Answer:

- Fluoro: Strong electron-withdrawing effect deactivates the aromatic ring, directing electrophiles to meta positions.

- Chloro: Moderate deactivation with potential for ortho/para directing in certain conditions.

- Experimental design: Use DFT calculations to predict reactive sites and validate with regioselective functionalization (e.g., nitration or Suzuki coupling). Compare with halogenated analogs in and .

Q. What strategies resolve racemic mixtures of this compound?

- Methodological Answer:

- Chiral resolution: Employ chiral acids (e.g., tartaric acid) to form diastereomeric salts, separable via crystallization.

- Asymmetric synthesis: Use chiral catalysts (e.g., Rh/Ir complexes) during hydrogenation or amination steps.

- Chiral HPLC: Analytical separation with columns like Chiralpak IA/IB (as referenced in for enantiomer characterization) .

Q. How to address discrepancies in reported spectral data for halogenated dihydrobenzofuran-amines?

- Methodological Answer:

Cross-validate techniques: Combine NMR, IR, and HRMS to confirm assignments.

Reference analogs: Compare with structurally similar compounds (e.g., 5-chloro-6-methyl analogs in ) to identify substituent-induced shifts.

Dynamic NMR: Resolve conformational equilibria caused by steric hindrance from halogens .

Q. What are the challenges in achieving regioselective halogenation during synthesis?

- Methodological Answer:

- Competing pathways: Fluorine’s small size and chlorine’s polarizability may lead to mixed products.

- Mitigation: Use directing groups (e.g., boronic esters) or sequential halogenation under controlled conditions (low temperature for fluorination first).

- Monitoring: Real-time GC-MS or TLC to track reaction progress (refer to ’s synthesis protocols for related biphenyls) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of halogenated dihydrobenzofuran-amines?

- Methodological Answer:

- Controlled stability studies: Assess degradation under varying pH, light, and temperature.

- Comparative analysis: Contrast hydrochloride salts () vs. free bases () for hygroscopicity and thermal decomposition.

- Mechanistic studies: Use Arrhenius plots to model degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.